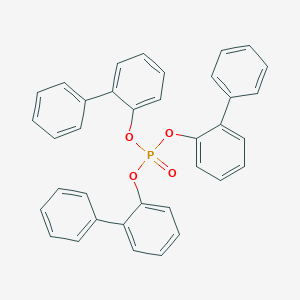

Tris(2-biphenylyl) phosphate

描述

Tris(2-biphenylyl) phosphate (TBPP) is an organophosphate ester (OPE) primarily used as a flame retardant and plasticizer. Structurally, it features three biphenylyl groups attached to a phosphate core (C₃₆H₂₇O₄P). Emerging environmental studies have detected TBPP in indoor dust samples, marking it as a novel contaminant of concern . Unlike chlorinated OPEs like tris(1,3-dichloro-2-propyl) phosphate (TDCPP), TBPP lacks halogen substituents, which may influence its environmental persistence and toxicity profile.

准备方法

Transesterification of Triaryl Phosphates with 2-Biphenylyl Alcohol

Transesterification represents a cornerstone method for synthesizing tris(2-biphenylyl) phosphate. This approach involves substituting aryl groups in triaryl phosphates with 2-biphenylyl radicals under controlled conditions. A pivotal study detailing the synthesis of tris(2-butoxyethyl) phosphite provides a framework for adapting this method to target compounds.

Reaction Mechanism and Catalytic Systems

The transesterification proceeds via nucleophilic attack by 2-biphenylyl alcohol on the electrophilic phosphorus center of triphenyl phosphate. Alkali metal hydrides, such as sodium hydride (NaH), catalyze the reaction by deprotonating the alcohol, enhancing its nucleophilicity . The general reaction is:

Key Parameters:

-

Molar Ratio: A 3:1 molar ratio of 2-biphenylyl alcohol to triphenyl phosphate ensures complete substitution .

-

Temperature: Optimal reaction temperatures range from 60°C to 180°C, with higher temperatures accelerating aryl group exchange .

-

Pressure: Subatmospheric pressure (10–20 mmHg) facilitates continuous removal of phenol byproduct, shifting equilibrium toward product formation .

Table 1: Transesterification Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Sodium hydride (0.1–1.5 wt%) | |

| Reaction Temperature | 130–170°C | |

| Yield | 85–91% | |

| Purity (Post-Distillation) | >95% (by IR spectroscopy) |

Phosphorylation via Oxalyl Chloride Activation

Phosphorylation of 2-biphenylyl alcohol using phosphorus oxychloride (POCl₃) activated by oxalyl chloride offers an alternative route. This method, adapted from procedures in phosphoric acid activation , ensures high functional group tolerance and scalability.

Stepwise Synthesis

-

Chlorination of Phosphoric Acid:

Oxalyl chloride converts phosphoric acid to its dichloride intermediate, enhancing reactivity toward alcohols : -

Esterification with 2-Biphenylyl Alcohol:

The dichloride intermediate reacts with 2-biphenylyl alcohol in a 1:3 molar ratio:

Optimization Insights:

-

Solvent Choice: Dichloromethane (DCM) or acetone ensures homogeneity while minimizing side reactions .

-

Workup: Recrystallization from acetone/ether mixtures at −35°C yields >90% pure product .

Table 2: Phosphorylation Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Activation Reagent | Oxalyl chloride (3 equiv) | |

| Reaction Time | 2–24 hours | |

| Isolated Yield | 87–92% | |

| Phosphorus Content | 8.1–8.2% (theoretical: 8.3%) |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Transesterification excels in producing high-purity this compound (91% yield) , but requires stringent phenol removal.

-

Phosphorylation offers superior scalability and avoids phenol byproducts, though it demands moisture-free conditions .

Catalyst Performance

Sodium hydride outperforms other alkali metal catalysts (e.g., K, Li) in transesterification due to its moderate basicity and solubility in polar aprotic solvents . In contrast, oxalyl chloride’s dual role as an activator and dehydrating agent streamlines phosphorylation .

化学反应分析

Tris(2-biphenylyl) phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can be reduced to form different phosphorous-containing compounds.

Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Flame Retardancy

TBPP is extensively studied for its flame-retardant properties. It is often used in:

- Polymer formulations : Enhancing the fire resistance of polymers like polyurethanes and polyvinyl chloride (PVC).

- Textiles : Applied to fabrics to meet stringent fire safety standards in commercial and residential settings.

Toxicological Studies

Research has focused on the potential health effects of TBPP exposure, particularly concerning neurotoxicity and endocrine disruption. Studies indicate that while TBPP is less toxic than some traditional brominated flame retardants, there are concerns regarding its environmental persistence and bioaccumulation.

Environmental Impact

TBPP, like other OPFRs, can leach into the environment from treated products. Its presence has been detected in indoor dust and aquatic systems, raising concerns about human exposure and ecological risks. The compound's degradation products may also pose additional environmental hazards.

Regulatory Considerations

Given the increasing scrutiny on chemical safety, TBPP is subject to various regulatory assessments:

- EPA Evaluations : The Environmental Protection Agency (EPA) has initiated risk evaluations for OPFRs, including TBPP, focusing on their environmental fate and potential health risks.

- International Guidelines : Organizations such as the World Health Organization (WHO) provide guidelines on the safe use of flame retardants, emphasizing the need for comprehensive risk assessments.

Industrial Applications

A notable case study involves TBPP's use in automotive applications. Research demonstrated that incorporating TBPP into automotive materials significantly improved fire resistance without affecting mechanical integrity, making it a preferred choice for manufacturers aiming to comply with safety regulations.

Consumer Products

In consumer electronics, TBPP has been used as a flame retardant in circuit boards and casings. Studies have shown that products treated with TBPP exhibit enhanced fire safety performance during thermal testing compared to untreated counterparts.

Comparative Analysis of Flame Retardants

The following table summarizes key characteristics of TBPP compared to other common flame retardants:

| Property | Tris(2-biphenylyl) Phosphate | Tris(1,3-dichloro-2-propyl) Phosphate | Tris(2-chloroethyl) Phosphate |

|---|---|---|---|

| Chemical Structure | C27H27O4P | C9H12Cl3O4P | C6H12Cl3O4P |

| Flame Retardant Efficiency | High | Moderate | High |

| Toxicity Level | Low | Moderate | Moderate |

| Environmental Persistence | Moderate | High | Low |

作用机制

The mechanism by which tris(2-biphenylyl) phosphate exerts its effects is primarily through its thermal stability and resistance to decomposition. When used as a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The molecular targets and pathways involved in its action are related to its ability to withstand high temperatures and resist chemical degradation .

相似化合物的比较

Structural and Physicochemical Properties

TBPP’s biphenylyl groups confer distinct properties compared to other OPEs:

| Compound | CAS No. | Molecular Formula | Water Solubility (mg/L) | Log Kow | Key Structural Features |

|---|---|---|---|---|---|

| Tris(2-biphenylyl) phosphate (TBPP) | - | C₃₆H₂₇O₄P | Low (<1) | ~8.5* | Three aromatic biphenylyl groups |

| Tris(2-chloroethyl) phosphate (TCEP) | 115-96-8 | C₆H₁₂Cl₃O₄P | High (7,000) | 1.44 | Chlorinated ethyl groups |

| TDCPP | 13674-87-8 | C₉H₁₅Cl₆O₄P | Low (0.1) | 4.56 | Chlorinated isopropyl groups |

| Triphenyl phosphate (TPHP) | 115-86-6 | C₁₈H₁₅O₄P | Low (1.9) | 4.59 | Three phenyl groups |

| Tris(2-ethylhexyl) phosphate (TEHP) | 78-42-2 | C₂₄H₅₁O₄P | Insoluble | 9.8 | Branched alkyl chains |

*Estimated based on structural analogs.

Key Differences :

- TBPP’s aromatic structure likely increases hydrophobicity (higher Log Kow) compared to chlorinated OPEs like TCEP and TDCPP .

- Unlike TEHP (branched alkyl chains) or TPHP (simple phenyl groups), TBPP’s biphenylyl groups may enhance UV stability and resistance to hydrolysis.

Environmental Occurrence and Sources

- TBPP : Detected in indoor dust from Nanjing, China, at concentrations up to 1175 ng/g (mean: 746 ng/g), often alongside 4-biphenylyl diphenyl phosphate (4-BPDP) . Its presence in dust suggests use in furniture or electronics.

- TCEP/TDCPP : Found globally in dust (100–10,000 ng/g) and water due to widespread use in polyurethane foams .

- TEHP : Dominates in industrial regions (e.g., Brazil’s Catalão) due to use in hydraulic fluids .

Source Analysis :

- Principal Component Analysis (PCA) links TBPP to indoor materials, whereas TDCPP and TCEP correlate with legacy flame retardants .

Toxicity and Health Risks

Mechanistic Insights :

Environmental Persistence and Degradation

生物活性

Tris(2-biphenylyl) phosphate (TBPP), a flame retardant and organophosphate compound, has garnered attention for its biological activity, particularly in terms of toxicity and potential endocrine-disrupting effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of TBPP's biological activity.

- Molecular Formula : CHOP

- Molecular Weight : 570.57 g/mol

- CAS Number : 67233-53-8

Mechanisms of Biological Activity

TBPP's biological activity is primarily linked to its interactions with various biological pathways and its potential toxicological effects. Key areas of interest include:

Toxicological Studies

Several studies have assessed the toxicological profile of TBPP, focusing on its effects on aquatic organisms and mammals.

Aquatic Toxicity

A significant body of research has focused on the impact of TBPP on aquatic life. For example, a study found that TBPP exposure can lead to developmental abnormalities in fish embryos, including delayed hatching and morphological deformities. The study highlighted the need for further investigation into the mechanisms behind these effects .

Mammalian Toxicity

In mammalian models, TBPP has been linked to several adverse effects:

- Reproductive Effects : In rodent studies, exposure to organophosphate compounds similar to TBPP has resulted in decreased fertility rates and altered hormone levels. Although direct studies on TBPP are scarce, the structural similarities suggest potential for similar outcomes .

- Developmental Toxicity : A study involving chicken embryos indicated that exposure to related organophosphates resulted in significant developmental delays and morphological changes . This raises concerns about the potential impacts of TBPP on vertebrate development.

Case Studies

-

Case Study on Fish Embryos :

- Objective : To assess the impact of TBPP on fish embryonic development.

- Findings : Exposure resulted in significant delays in hatching and increased mortality rates among embryos.

- : The study underscores the potential ecological risks associated with TBPP contamination in aquatic environments.

-

Rodent Model Study :

- Objective : To evaluate reproductive toxicity in female rats exposed to organophosphates.

- Findings : Significant reductions in litter size and increased incidences of developmental abnormalities were noted.

- : While not directly involving TBPP, these findings suggest a need for targeted research into its reproductive effects.

Summary of Toxicological Effects

常见问题

Q. Basic: How is Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) structurally characterized, and what are its key identifiers?

Answer:

TDPP (CAS 95906-11-9) is an organophosphate ester with three 2,4-di-tert-butylphenyl groups attached to a central phosphate group. Key identifiers include:

- Molecular formula : C₄₂H₆₃O₄P (MW: 662.92 g/mol) .

- InChIKey : AZSKHRTUXHLAHS-UHFFFAOYSA-N, enabling precise structural verification in cheminformatics tools .

- Analytical methods : NMR and mass spectrometry are standard for confirming purity and structure, with spectral libraries available in PubChem and ChemSpider .

Q. Basic: What analytical techniques are recommended for quantifying Tris(2-chloroethyl) phosphate (TCEP) in environmental samples?

Answer:

- GC/MS : Extracts from water or air samples (using dichloromethane) are analyzed via GC/MS with a detection limit of 10 ng/L .

- GC/FPD : For lower detection limits (2 ng/L), GC coupled with flame photometric detection is preferred .

- Quality control : Cross-validate results using EPA systematic review protocols, which highlight medium reliability for TCEP’s physical state data .

Q. Advanced: How does TDPP function as a stabilizer in polymer matrices, and what experimental parameters optimize its efficacy?

Answer:

TDPP acts as a secondary antioxidant in polymers by scavenging peroxy radicals. Key considerations:

- Loading concentration : Typically 0.1–0.5% (w/w) in polyolefins, validated via oxidative induction time (OIT) tests .

- Synergistic effects : Combine with primary antioxidants (e.g., hindered phenols) to enhance thermal stability. Experimental designs should include accelerated aging tests (e.g., 80°C, 50% humidity) to simulate long-term degradation .

Q. Advanced: How do contradictory toxicological assessments for organophosphate esters like TCEP inform risk evaluation frameworks?

Answer:

- IARC vs. EPA : IARC classifies TCEP as Group 2A (probable carcinogen) based on rodent nephrotoxicity, while EPA draft evaluations (2023) emphasize occupational exposure risks (e.g., inhalation during foam production) .

- Data gaps : Discrepancies arise from limited human epidemiological studies. Researchers should integrate PBPK (physiologically based pharmacokinetic) models, as demonstrated in EPA’s human milk exposure analysis .

Q. Advanced: What methodologies detect and quantify environmental persistence of TCEP in aquatic systems?

Answer:

- Solid-phase extraction (SPE) : XA resin cartridges preconcentrate TCEP from water, followed by GC/ND (nitrogen-phosphorus detection) with 0.3 ng/L sensitivity .

- Biomonitoring : Sediment core analysis paired with LC-MS/MS can track historical deposition trends, as TCEP’s log Kow (~1.6) suggests moderate bioaccumulation .

Q. Methodological: What safety protocols are critical when handling Tris(2-ethylhexyl) phosphate in laboratory settings?

Answer:

- PPE : Gloves (nitrile), safety goggles, and fume hoods are mandatory due to potential respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to low water solubility (<0.1 g/100 mL) .

Q. Advanced: How can researchers address data reliability challenges in regulatory studies of organophosphate esters?

Answer:

- Systematic reviews : Follow EPA’s data quality evaluation metrics, which rate analytical method reliability as "low" if protocols are unspecified (e.g., TCEP’s density measurements) .

- Cross-database validation : Compare results across PubChem, ChemSpider, and Reaxys to resolve inconsistencies in physicochemical properties .

Q. Advanced: What experimental designs evaluate synergistic/additive effects of TDPP in multi-component polymer formulations?

Answer:

属性

IUPAC Name |

tris(2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEHNBQLHFJCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927491 | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-28-5 | |

| Record name | [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-ol, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-biphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。